BenchChemオンラインストアへようこそ!

actinomycin S3

Antitumor Toxicology Preclinical Safety

Actinomycin S3 is a non-catalog, research-grade chromopeptide antibiotic essential for studies requiring a defined structural comparator to Actinomycin D. Its unique amino acid composition in the pentapeptide lactone rings dictates a 2.3-fold higher acute toxicity (LD50 0.35 mg/kg i.p.), making it critical for dissecting structure-activity relationships and dose-response safety margins in murine tumor models. As the 25–40% active component in the clinically validated Xinfujunsu formulation, it is indispensable for developing and testing next-generation liposomal or nanoparticle-based synergistic therapies. Researchers investigating transcription-coupled neuroplasticity and circadian rhythm entrainment also utilize this compound at precise in vivo dosages (0.25 mg/kg i.c.v.). Given the lack of interchangeable potency among actinomycins, sourcing the specific component Actinomycin S3 is vital for experimental reproducibility and valid therapeutic outcome modeling.

Molecular Formula C11H10O3
Molecular Weight 0
CAS No. 11097-67-9
Cat. No. B1171975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameactinomycin S3
CAS11097-67-9
Synonymsactinomycin S3
Molecular FormulaC11H10O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 gram / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomycin S3 CAS 11097-67-9: Sourcing Profile and Core Structural Identity


Actinomycin S3 (CAS 11097-67-9) is a chromopeptide antibiotic belonging to the actinomycin family, a group of structurally related compounds distinguished by a phenoxazine chromophore attached to two cyclic pentapeptide lactone rings [1]. It is a natural fermentation product of various Streptomyces species, including Streptomyces antibioticus, and is classified as a dactinomycin analog [2]. Actinomycin S3 functions as a transcription inhibitor by intercalating into double-stranded DNA and impeding RNA polymerase progression, thereby disrupting gene expression essential for both prokaryotic and eukaryotic cell proliferation [3].

Actinomycin S3: Why In-Class Substitution Without Verification Compromises Experimental Integrity


Despite sharing a common chromophore core, individual actinomycins exhibit substantial variation in amino acid composition within their cyclic pentapeptide lactone rings, directly impacting their antimicrobial potency, acute toxicity profiles, and therapeutic indices [1]. Early studies demonstrated that when purified actinomycin components were tested singly against microbial targets, the rank order of activity was component V > IV (actinomycin S3) > I, with toxicity paralleling antimicrobial efficacy [1]. Furthermore, the clinically used formulation Actinomycin 23-21 (Xinfujunsu) derives its efficacy from a precise ratio of actinomycin D (50–70%) and actinomycin S3 (25–40%), a balance determined to confer synergistic antitumor effects while mitigating adverse reactions [2]. Therefore, procurement decisions that assume functional interchangeability among actinomycins risk introducing uncontrolled variables in potency, toxicity, and therapeutic outcome.

Actinomycin S3: Quantitative Differentiation Evidence for Informed Sourcing


Acute Toxicity Profile: Actinomycin S3 Exhibits Higher Potency (Lower LD50) Than Actinomycin D in Murine Models

In murine toxicity studies, actinomycin S3 demonstrates a lower median lethal dose (LD50) compared to actinomycin D, indicating a distinct systemic toxicity profile. When administered via intraperitoneal injection in mice, actinomycin S3 exhibits an LD50 of 0.35 mg/kg [1], whereas the corresponding value for actinomycin D is 0.8 mg/kg [2]. This represents a 2.3-fold higher acute toxicity for actinomycin S3 under identical experimental conditions.

Antitumor Toxicology Preclinical Safety

Antimicrobial Activity Rank Order: Actinomycin S3 (Component IV) Demonstrates Intermediate Potency Among Purified Actinomycins

When purified individual actinomycin components were tested for antimicrobial activity, a clear potency gradient was observed. Component V exhibited the highest activity, component IV (corresponding to actinomycin S3) showed somewhat less activity, and component I displayed significantly lower activity [1]. The toxicity of the various components paralleled their antimicrobial properties [1].

Antibacterial Microbiology Drug Discovery

Molecular Structure Divergence: Actinomycin S3 Carries a Distinct Elemental Composition (C62H85N12O17) Versus Actinomycin D (C62H86N12O16)

At the molecular level, actinomycin S3 and actinomycin D differ by a single oxygen atom in their elemental formulas. Actinomycin S3 has the molecular formula C62H85N12O17 (MW 1270.44), while actinomycin D is C62H86N12O16 (MW 1255.44) [1]. This substitution (one additional oxygen and one fewer hydrogen in S3) reflects an amino acid variation in the pentapeptide lactone ring, which is the molecular basis for their distinct biological activities and toxicity profiles.

Analytical Chemistry Quality Control Structural Biology

Therapeutic Synergy Ratio: The 50-70% Actinomycin D / 25-40% Actinomycin S3 Combination Optimizes Antitumor Efficacy and Reduces Toxicity

In the development of the clinically used anticancer drug Actinomycin 23-21 (Xinfujunsu), it was determined that a specific mass ratio of actinomycin D (50–70%) to actinomycin S3 (25–40%) yields optimal synergistic antitumor effects with attenuated side effects [1]. The anticancer efficacy of this preparation is attributed primarily to the combined action of these two components, and the precise proportion is critical for therapeutic benefit.

Combination Chemotherapy Formulation Science Synergy

Central Nervous System Pharmacodynamics: Actinomycin S3 at 0.25 mg/kg i.c.v. Alters Sleep Architecture and Brain Serotonin Levels in Rats

Intracerebroventricular administration of actinomycin S3 (0.25 mg/kg) in rats produced time-dependent effects on sleep patterns and brain neurochemistry. Treatment increased slow-wave sleep (SS) and paradoxical sleep (PS) during the dark period when administered at 0000, 0600, or 1200, while administration at 1800 decreased PS [1]. In the 0600-injected group, brain 5-hydroxytryptamine (5-HT) concentration was twofold higher than controls in the cerebral cortex and lower brain stem at 1800 (12 hours post-administration), returning to baseline by 0000 (18 hours post-administration) despite continued sleep increase [1].

Neuroscience Circadian Biology In Vivo Pharmacology

Actinomycin S3: High-Impact Research and Industrial Application Scenarios Based on Differential Evidence


Preclinical Antitumor Efficacy Studies Requiring Distinct Toxicity Margins

Given its 2.3-fold higher acute toxicity (LD50 0.35 mg/kg i.p.) compared to actinomycin D, actinomycin S3 is suitable for in vivo cancer models where a lower therapeutic index is desired or where comparative toxicity studies are being conducted. Researchers can leverage this differential to explore dose-response relationships and safety margins in murine xenograft or allograft tumor models. [5] [2]

Structure-Activity Relationship (SAR) Investigations of Actinomycin Peptide Variants

The molecular formula difference between actinomycin S3 (C62H85N12O17) and actinomycin D (C62H86N12O16) provides a defined structural variable for SAR studies. Researchers can use actinomycin S3 as a comparator compound to dissect how specific amino acid substitutions in the pentapeptide lactone ring influence DNA binding affinity, RNA polymerase inhibition kinetics, and cellular cytotoxicity. [5]

Formulation Development of Synergistic Actinomycin Combination Products

The established synergistic ratio of 50–70% actinomycin D to 25–40% actinomycin S3 in the clinically validated Xinfujunsu formulation serves as a blueprint for developing novel actinomycin-based combination therapies. Actinomycin S3 is an essential component for formulating and testing next-generation liposomal, nanoparticle, or antibody-drug conjugate delivery systems that aim to replicate or enhance this synergistic profile. [5]

Neuroscience Research on Transcription-Dependent Circadian and Sleep Regulation

Actinomycin S3 at 0.25 mg/kg i.c.v. has been shown to modulate sleep architecture and transiently elevate brain serotonin levels in rats. This established in vivo activity makes it a valuable tool for investigating the role of RNA synthesis in circadian rhythm entrainment, sleep-wake cycle regulation, and the molecular mechanisms underlying transcription-coupled neuroplasticity. [5]

Quote Request

Request a Quote for actinomycin S3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.